molecular formula C13H13NO2S B1397165 (4-(Phenylsulfonyl)phenyl)methanamine CAS No. 94341-56-7

(4-(Phenylsulfonyl)phenyl)methanamine

Cat. No. B1397165
CAS RN: 94341-56-7
M. Wt: 247.31 g/mol
InChI Key: MTVXOTIZNSJKIY-UHFFFAOYSA-N
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Description

“(4-(Phenylsulfonyl)phenyl)methanamine” is a chemical compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “(4-(Phenylsulfonyl)phenyl)methanamine” involves several stages. In the first stage, N-(4-benzenesulfonyl-benzyl)-phthalimide is treated with hydrazine in ethanol and heated at reflux for 3 hours. The solution is then evaporated in vacuo and the crude product is dissolved in DCM (100 mL) and washed with 10% aqueous sodium hydroxide (100 mL) .


Molecular Structure Analysis

The molecular structure of “(4-(Phenylsulfonyl)phenyl)methanamine” is represented by the InChI code: 1S/C13H13NO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9H,10,14H2 .


Physical And Chemical Properties Analysis

“(4-(Phenylsulfonyl)phenyl)methanamine” is a solid substance. It should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Catalysts in Transfer Hydrogenation Reactions

[(4-Phenylquinazolin-2-yl)methanamine, a derivative of (4-(Phenylsulfonyl)phenyl)methanamine, has been used in the synthesis of N-heterocyclic ruthenium(II) complexes. These complexes exhibit high efficiency as catalysts in transfer hydrogenation reactions, achieving up to 99% conversion rates and high turnover frequency (TOF) values (Karabuğa et al., 2015).

Synthesis of Unsymmetrical Pincer Palladacycles

Derivatives of (4-(Phenylsulfonyl)phenyl)methanamine, such as 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been synthesized and used to form unsymmetrical NCN′ pincer palladacycles. These compounds demonstrate good catalytic activity and selectivity in various applications (Roffe et al., 2016).

Synthesis of Chiral (2-indolyl) Methanamine Derivatives

(4-(Phenylsulfonyl)phenyl)methanamine-related compounds, such as N-phenylsulfonylindoles, have been used in nucleophilic addition reactions with N-tert-butanesulfinyl aldimines. This results in the creation of chiral (2-indolyl) methanamine derivatives with excellent diastereoselectivities, which are valuable in the development of asymmetric synthesis methods (Cheng et al., 2007).

Proton-Exchange-Membrane Fuel Cells

Sulfonated naphthalene dianhydride-based polyimide copolymers, which include derivatives of (4-(Phenylsulfonyl)phenyl)methanamine, have been studied for their potential in fuel cell applications. These materials have shown promising properties such as water sorption, proton conductivity, and stability, making them suitable for use in proton-exchange-membrane fuel cells (Einsla et al., 2005).

Photocytotoxicity in Red Light

Iron(III) complexes involving derivatives of (4-(Phenylsulfonyl)phenyl)methanamine, such as phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized and examined for their photocytotoxic properties. These complexes have shown exceptional photocytotoxicity in red light and potential for use in cellular imaging and cancer treatment (Basu et al., 2014).

Electrochemical Synthesis of Derivatives

Electrochemical oxidation methods have been utilized to synthesize derivatives of (4-(Phenylsulfonyl)phenyl)methanamine, such as 4-amino-3-(phenylsulfonyl)diphenylamine derivatives. These methods offer an environmentally friendly approach to the synthesis of these compounds, avoiding the use of toxic reagents and solvents (Salahifar & Nematollahi, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking immediate medical advice/attention .

properties

IUPAC Name

[4-(benzenesulfonyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVXOTIZNSJKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729977
Record name 1-[4-(Benzenesulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Phenylsulfonyl)phenyl)methanamine

CAS RN

94341-56-7
Record name 1-[4-(Benzenesulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Zheng, P Bauer, T Baumeister… - Journal of medicinal …, 2013 - ACS Publications
Crystal structures of several urea- and thiourea-derived compounds in complex with the nicotinamide phosphoribosyltransferase (Nampt) protein were utilized to design a potent amide-…
Number of citations: 77 pubs.acs.org
M Zak, P Yuen, X Liu, S Patel, D Sampath… - Journal of Medicinal …, 2016 - ACS Publications
NAMPT inhibitors may show potential as therapeutics for oncology. Throughout our NAMPT inhibitor program, we found that exposed pyridines or related heterocyclic systems in the left-…
Number of citations: 28 pubs.acs.org

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